molecular formula C8H13NO2 B7503605 Azetidin-1-yl(oxolan-2-yl)methanone

Azetidin-1-yl(oxolan-2-yl)methanone

Cat. No.: B7503605
M. Wt: 155.19 g/mol
InChI Key: NMMYZKUGYJMISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl(oxolan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is a type of oxazolidinone derivative, which has been found to possess various biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(oxolan-2-yl)methanone is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting specific enzymes or proteins in the body. For example, the antibacterial activity of the compound is thought to be due to its ability to inhibit bacterial protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, the compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Azetidin-1-yl(oxolan-2-yl)methanone in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for various applications. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research of Azetidin-1-yl(oxolan-2-yl)methanone. One potential area of research is the development of new drugs based on the compound's antibacterial, antifungal, and anti-inflammatory properties. Another area of research is the investigation of the compound's potential as an anticancer agent. Additionally, the development of new synthesis methods for the compound may also be an area of future research.

Synthesis Methods

The synthesis of Azetidin-1-yl(oxolan-2-yl)methanone involves the reaction of oxazolidinone with an appropriate amine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the desired product by further chemical reactions.

Scientific Research Applications

Azetidin-1-yl(oxolan-2-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, and antitumor properties. These activities make it a promising candidate for the development of new drugs for the treatment of various diseases.

Properties

IUPAC Name

azetidin-1-yl(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(9-4-2-5-9)7-3-1-6-11-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMYZKUGYJMISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.